molecular formula C14H20O10 B12318996 (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate

(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate

Cat. No.: B12318996
M. Wt: 348.30 g/mol
InChI Key: QYCFXXCSGBEENZ-UHFFFAOYSA-N
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Description

(4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate is a chemical compound with the molecular formula C14H20O10 It is a derivative of glucose, specifically a tetraacetylated form of a glucose molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate typically involves the acetylation of glucose derivatives. One common method is the acetylation of glucose using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired tetraacetylated product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using a continuous flow reactor to ensure consistent product quality and yield. The use of efficient catalysts and solvents that can be easily recycled also contributes to the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions: (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate is used as a building block for the synthesis of more complex molecules. Its acetyl groups provide protection for the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule .

Biology and Medicine: This compound is studied for its potential use in drug delivery systems. The acetyl groups can be hydrolyzed in vivo to release the active drug molecule. Additionally, it is used in the synthesis of glycosylated compounds, which are important in various biological processes .

Industry: In the materials science field, this compound is used in the production of biodegradable polymers. These polymers have applications in packaging, agriculture, and medical devices .

Mechanism of Action

The mechanism of action of (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate involves the hydrolysis of its acetyl groups to release the active hydroxyl groups. These hydroxyl groups can then participate in various biochemical reactions, such as glycosylation, which is crucial for cell signaling and metabolism .

Molecular Targets and Pathways: The compound targets enzymes involved in glycosylation pathways. By modifying the structure of glycosylated molecules, it can influence various cellular processes, including cell-cell communication and immune response .

Comparison with Similar Compounds

Uniqueness: (4,5,6-Triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate is unique due to its specific acetylation pattern, which provides distinct reactivity and stability compared to other acetylated glucose derivatives. This makes it particularly useful in selective organic synthesis and targeted drug delivery applications.

Properties

IUPAC Name

(4,5,6-triacetyloxy-3-hydroxyoxan-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O10/c1-6(15)20-5-10-11(19)12(21-7(2)16)13(22-8(3)17)14(24-10)23-9(4)18/h10-14,19H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCFXXCSGBEENZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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